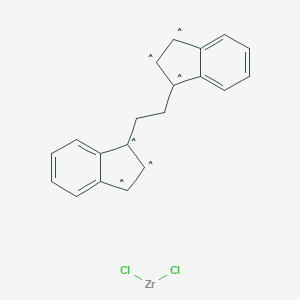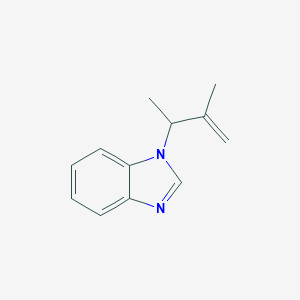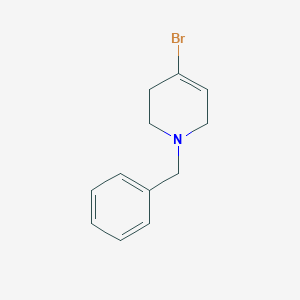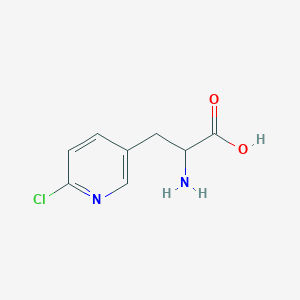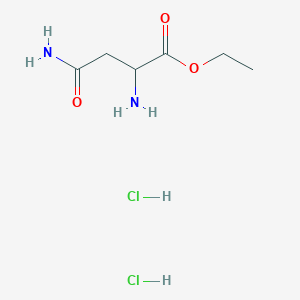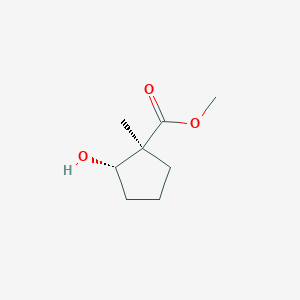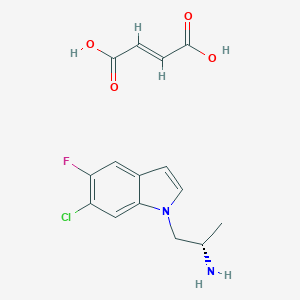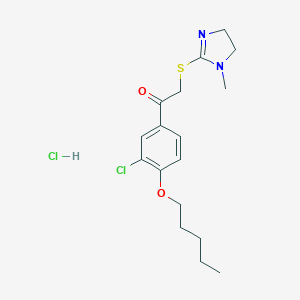
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, it has been studied as a potential antimicrobial agent due to its ability to kill bacteria and fungi.
作用机制
The mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride varies depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In anti-inflammatory research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antimicrobial research, it has been shown to kill bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has various biochemical and physiological effects depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells without affecting normal cells. In anti-inflammatory research, it has been shown to reduce inflammation without causing any adverse effects. In antimicrobial research, it has been shown to kill bacteria and fungi without causing any toxicity to human cells.
实验室实验的优点和局限性
One advantage of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. Another advantage is its ability to reduce inflammation without causing any adverse effects. However, one limitation of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its potential toxicity at high concentrations.
未来方向
There are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride. One direction is to study its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research can be done to understand its mechanism of action in more detail and to identify any potential side effects. Finally, research can be done to develop new derivatives of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride with improved properties for various applications.
Conclusion
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves a multi-step process, and its mechanism of action varies depending on its application. It has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride, including studying its potential applications in other fields, optimizing its synthesis method, and developing new derivatives with improved properties.
合成方法
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 1-methyl-2-imidazoline to form 3-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)benzaldehyde. The second step involves the reaction of the product from the first step with 1-bromopentane to form 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)acetophenone. The final step involves the conversion of the product from the second step to Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride by reacting it with hydrochloric acid.
属性
CAS 编号 |
160518-48-9 |
|---|---|
产品名称 |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride |
分子式 |
C17H24Cl2N2O2S |
分子量 |
391.4 g/mol |
IUPAC 名称 |
1-(3-chloro-4-pentoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O2S.ClH/c1-3-4-5-10-22-16-7-6-13(11-14(16)18)15(21)12-23-17-19-8-9-20(17)2;/h6-7,11H,3-5,8-10,12H2,1-2H3;1H |
InChI 键 |
DGRJHJKLIDYGNS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
其他 CAS 编号 |
160518-48-9 |
同义词 |
1-(3-chloro-4-pentoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



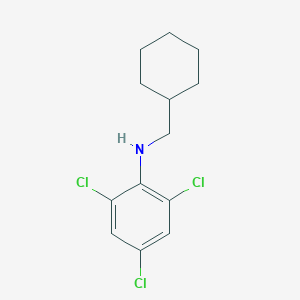
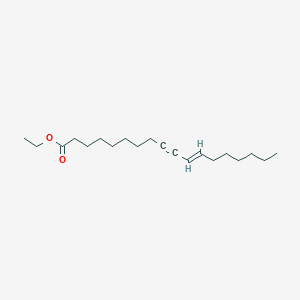
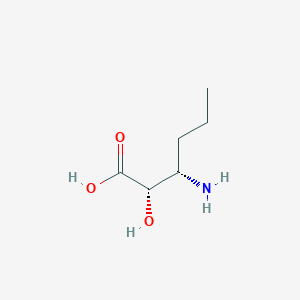
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
